Screening Library Inclusion Profile: Multi-Target HTS Selection vs. Analogs
According to ChemSrc bioassay annotations, 894031-74-4 has been selected for inclusion in at least six distinct high-throughput screening campaigns at the Harvard Medical School ICCB-Longwood/NSRB Screening Facility, targeting: (1) Human Cytomegalovirus HCMV UL50 nuclear egress, (2) Kaposi's Sarcoma Herpesvirus ORF 73 latent infection, (3) GIV GBA-motif interaction with Gαi, (4) LtaS activity in Staphylococcus aureus, (5) mHTT-CaM interaction (Huntington's disease model), and others . This multi-target screening profile is publicly documented, whereas no analogous publicly available HTS inclusion record for closely related N1-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1,4-dicarboxamide (CAS 887465-20-5) or N1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl) analogue was identified in authoritative screening databases .
| Evidence Dimension | Number of documented HTS screening campaigns in academic screening facility database |
|---|---|
| Target Compound Data | ≥6 distinct HTS assays documented (HMS1262, HMS791, HMS1303, HMS979, etc.) |
| Comparator Or Baseline | N1-(5-oxo-1-phenylpyrrolidin-3-yl)piperidine-1,4-dicarboxamide (CAS 887465-20-5): No public HTS inclusion records found in ICCB-Longwood database |
| Quantified Difference | Target compound has ≥6 documented screening assignments; comparator has 0 publicly documented |
| Conditions | ICCB-Longwood/NSRB Screening Facility, Harvard Medical School; curated by ChemSrc bioassay database |
Why This Matters
Documented inclusion in diverse academic screening campaigns provides a pre-validated entry point for target-based research, reducing upfront screening cost and risk compared to untested analogs.
